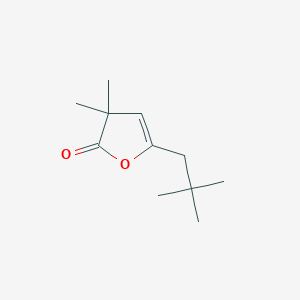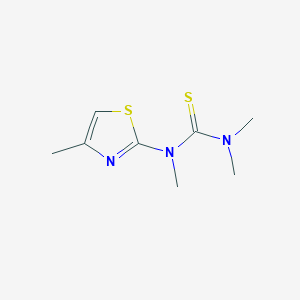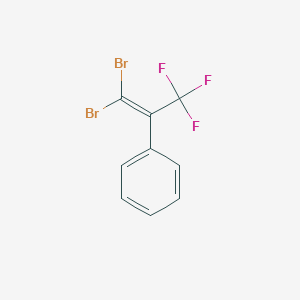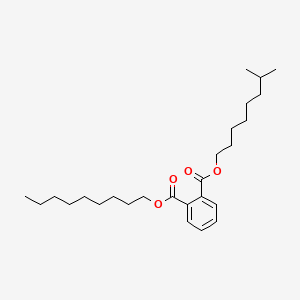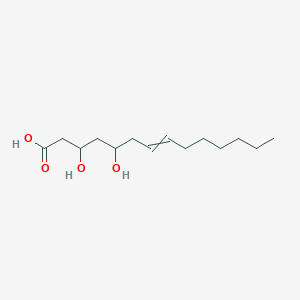
3,5-Dihydroxytetradec-7-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dihydroxytetradec-7-enoic acid: is an organic compound with the molecular formula C14H26O4 It is characterized by the presence of two hydroxyl groups at the 3rd and 5th positions and a double bond at the 7th position in a tetradecenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydroxytetradec-7-enoic acid can be achieved through several methods. One common approach involves the hydroxylation of tetradecenoic acid derivatives. This can be done using reagents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to introduce hydroxyl groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dihydroxytetradec-7-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3,5-diketotetradec-7-enoic acid or 3,5-dicarboxytetradec-7-enoic acid.
Reduction: Formation of 3,5-dihydroxytetradecanoic acid.
Substitution: Formation of esters or ethers depending on the substituents used.
Scientific Research Applications
Chemistry: 3,5-Dihydroxytetradec-7-enoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and surfactants.
Mechanism of Action
The mechanism of action of 3,5-Dihydroxytetradec-7-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the double bond in its structure allow it to participate in various biochemical reactions. It can act as a ligand for enzymes, modulate signaling pathways, and influence gene expression. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 3,5-Dihydroxyhexadec-7-enoic acid
- 3,5-Dihydroxyoctadec-7-enoic acid
- 3,5-Dihydroxydec-7-enoic acid
Comparison: Compared to similar compounds, 3,5-Dihydroxytetradec-7-enoic acid is unique due to its specific chain length and the position of the hydroxyl groups and double bond. These structural features influence its reactivity, solubility, and biological activity, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
105959-63-5 |
|---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
3,5-dihydroxytetradec-7-enoic acid |
InChI |
InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-12(15)10-13(16)11-14(17)18/h7-8,12-13,15-16H,2-6,9-11H2,1H3,(H,17,18) |
InChI Key |
YVNDMSRNNBRKCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCC(CC(CC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


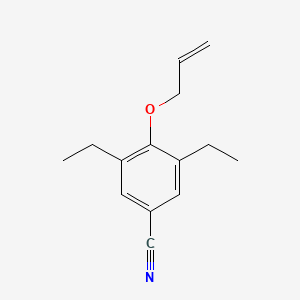
![Bis[2-(4-nitrophenoxy)propan-2-yl]diazene](/img/structure/B14339493.png)
![N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B14339498.png)

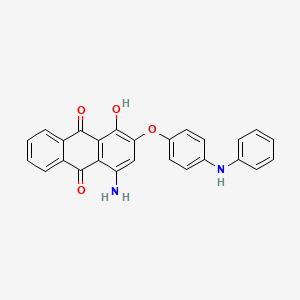
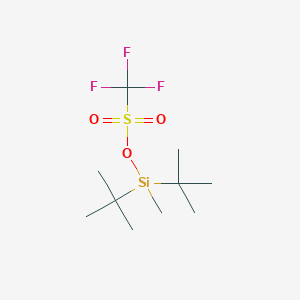
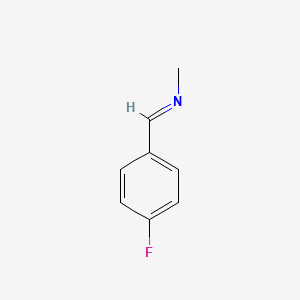
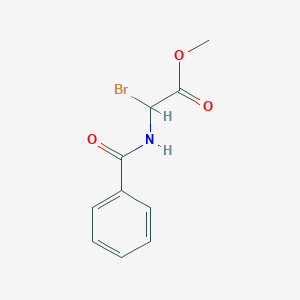
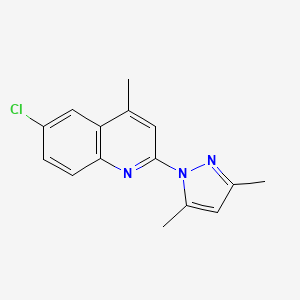
![[5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14339560.png)
